methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with an aminoethyl group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired product by further reaction with methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can yield imines, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyrrole ring can participate in π-π interactions, further stabilizing these interactions. Pathways involved may include neurotransmitter modulation and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-aminoethyl)-1H-pyrrole-3-carboxylate: Similar structure but lacks the 2-methyl substitution.
Ethyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
1-(2-Aminoethyl)-2-methyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an aminoethyl group and a methyl ester allows for versatile reactivity and potential for diverse applications.
Properties
CAS No. |
2383440-58-0 |
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Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
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